![molecular formula C26H20N4O5 B1214677 (15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione CAS No. 118777-50-7](/img/structure/B1214677.png)
(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(9S-(9alpha,10alpha,12alpha))-2-Amino-9,10,11,12-tetrahydro-10-hydroxy-10-(hydroxymethyl)-9-methyl-9,12-epoxy-1H-diindolo(1,2,3-fg:3’,2’,1’-kl)pyrrolo(3,4-I)(1,6)benzodiazocine-1,3(2H)-dione” is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations, including cyclization, oxidation, and substitution reactions. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the epoxy group may produce diols.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.
相似化合物的比较
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Epoxy compounds: Molecules with epoxy groups, which are highly reactive and used in various chemical reactions.
Benzodiazocines: A class of compounds with a benzodiazocine ring system, known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex three-dimensional structure. This makes it a valuable molecule for studying structure-activity relationships and for developing new chemical and biological applications.
属性
CAS 编号 |
118777-50-7 |
|---|---|
分子式 |
C26H20N4O5 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione |
InChI |
InChI=1S/C26H20N4O5/c1-25-26(34,11-31)10-16(35-25)28-14-8-4-2-6-12(14)17-19-20(24(33)30(27)23(19)32)18-13-7-3-5-9-15(13)29(25)22(18)21(17)28/h2-9,16,31,34H,10-11,27H2,1H3/t16-,25+,26+/m1/s1 |
InChI 键 |
JDUCOLPKZDHTNA-YIUNNBJSSA-N |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O |
手性 SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O |
规范 SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O |
同义词 |
KT 6124 KT-6124 KT6124 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


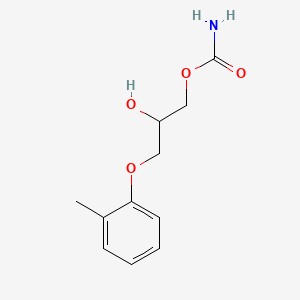
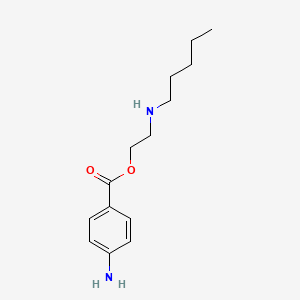
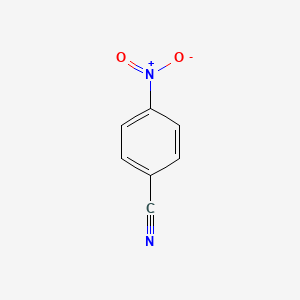


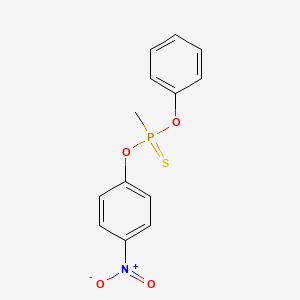

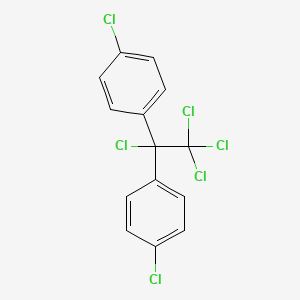
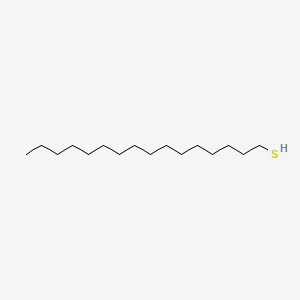
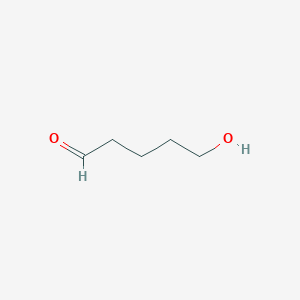

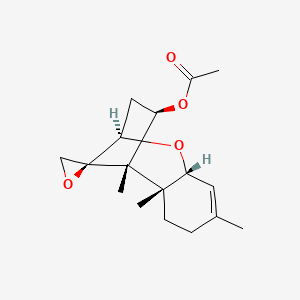
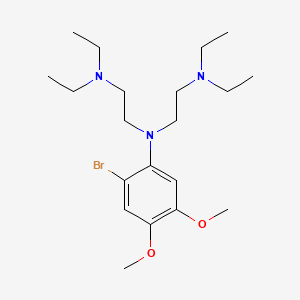
![5,11-dimethyl-2-(2-(1-piperidinyl)ethyl)-6H-25-pyrido[4,3-b]carbazol-9-ol acetate](/img/structure/B1214616.png)
